molecular formula C16H16FNO3 B2864902 2-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide CAS No. 2319803-93-3

2-fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide

Cat. No.: B2864902
CAS No.: 2319803-93-3
M. Wt: 289.306
InChI Key: PRKYBLIRCHRTCC-UHFFFAOYSA-N
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Description

2-Fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide is a benzamide derivative featuring a tetrahydrobenzofuran core substituted with a hydroxyl group at the 4-position. The amide nitrogen is linked to a methyl group attached to the tetrahydrobenzofuran ring, while the benzamide moiety contains a fluorine atom at the 2-position.

Properties

IUPAC Name

2-fluoro-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c17-13-5-2-1-4-11(13)15(19)18-10-16(20)8-3-6-14-12(16)7-9-21-14/h1-2,4-5,7,9,20H,3,6,8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKYBLIRCHRTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Core Structure Substituents Molecular Formula Key Functional Groups Reference
2-Fluoro-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzamide Tetrahydrobenzofuran 2-Fluoro benzamide, 4-hydroxy C₁₇H₁₈FNO₃ Amide, hydroxyl, ether N/A
4-Methyl-N-(5-methyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Tetrahydrobenzothiazole 4-Methyl benzamide, 7-keto C₁₆H₁₆N₂O₂S Amide, ketone, thiazole
N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide Pyridine 2,4-Difluorophenyl, trifluoromethylphenoxy C₁₉H₁₂F₅N₂O₂ Amide, ether, fluorinated aryl
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Triazole Sulfonyl, difluorophenyl Varies (X = H, Cl, Br) Triazole, sulfonyl, thione

Key Observations :

  • The target compound’s tetrahydrobenzofuran core differentiates it from sulfur-containing analogs like benzothiazole derivatives (e.g., CAS 1020252-55-4) .
  • Fluorine substitution at the 2-position on the benzamide ring is a shared feature with pesticide compounds like diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide), where fluorine enhances lipophilicity and metabolic stability .
  • Unlike triazole-thione derivatives , the target compound lacks a sulfur-based tautomeric system, which could influence its reactivity and stability in biological environments.

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